
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSB is a small molecule that can be synthesized using a simple chemical reaction.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Some novel benzothiazole and sulphonamide compounds have been synthesized and evaluated for their antimicrobial activity. The presence of fluorobenzothiazole and sulphonamide groups, along with variations like morpholine, has been associated with potential biodynamic agents aimed at combating microbial infections (V. Jagtap et al., 2010).
Biological and Pharmacological Screening
Compounds containing the fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole have been synthesized, showing antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This demonstrates the broad spectrum of pharmacological potentials of such derivatives (S. Patel et al., 2009).
Antiproliferative Activity
Research on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones has indicated significant antiproliferative activity against various human cancer cell lines. The nitro group on the thiazolidinone moiety and the position of the substituted aryl ring were crucial for the observed antiproliferative activity, suggesting the relevance of these compounds in cancer research (S. Chandrappa et al., 2008).
Anticonvulsant Activity
The synthesis and evaluation of novel benzothiazole coupled sulfonamide derivatives have shown notable anticonvulsant properties. These compounds were synthesized by linking benzene sulfonamides with a benzothiazole moiety, showing promising results in maximal electroshock (MES) model experiments (S. L. Khokra et al., 2019).
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-14-11-25(12-15(2)32-14)34(30,31)19-8-6-16(7-9-19)21(27)24-22-23-20(13-33-22)17-4-3-5-18(10-17)26(28)29/h3-10,13-15H,11-12H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIULXXPNIIHCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2829920.png)
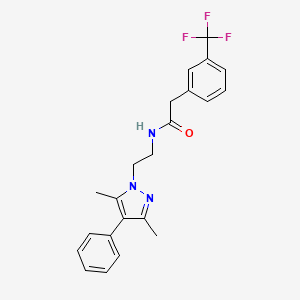
![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2829922.png)
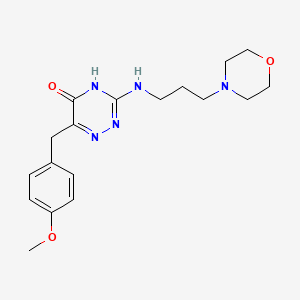
![4-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2829929.png)
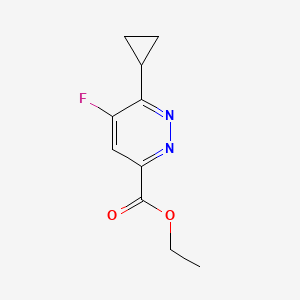
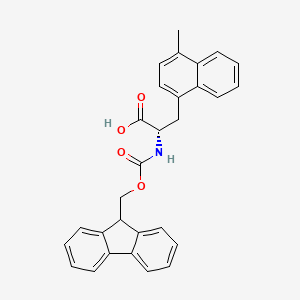
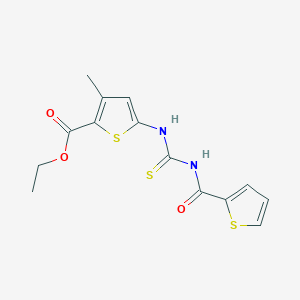


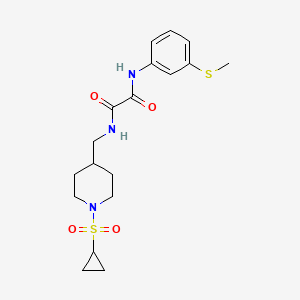
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2829940.png)
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829942.png)
![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)